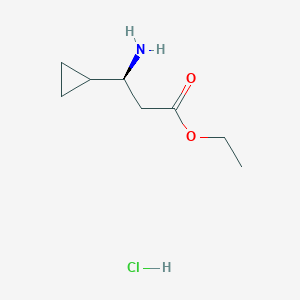

ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride

Vue d'ensemble

Description

Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyclopropyl group, and an ethyl ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride typically involves the following steps:

Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a precursor molecule.

Esterification: The ethyl ester moiety is formed through esterification reactions, typically using ethanol and an acid catalyst.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the selection of efficient catalysts, optimization of reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Key Steps:

-

Horner-Wadsworth-Emmons Reaction : Cyclopropanecarboxaldehyde (CPCA) reacts with a phosphonate reagent to yield α,β-unsaturated esters. This step ensures regioselectivity for subsequent amination .

-

Enantioselective Amination : The α,β-unsaturated ester undergoes Michael addition with an enantiomerically enriched lithium amide (e.g., (S)-lithium amide) to introduce the (3S)-configuration. Stereochemical integrity is maintained using chiral auxiliaries or catalysts .

-

Hydrogenolytic Deprotection : A benzyl or arylalkyl protecting group on the amine is removed via catalytic hydrogenation (Pd/C or Pd(OH)₂, 40–60 psi H₂) to yield the free amino ester, followed by HCl salt formation .

Reaction Conditions:

| Step | Reagents/Catalysts | Temperature/Time | Yield/Selectivity |

|---|---|---|---|

| Michael Addition | (S)-Lithium amide, THF | −78°C → 25°C, 12–24 h | >90% ee (S-config.) |

| Hydrogenolysis | Pd(OH)₂, H₂ (40–60 psi) | RT, 16–24 h | 85–95% |

Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis to generate the corresponding carboxylic acid, a precursor for peptide coupling:

-

Base-Catalyzed Hydrolysis : Aqueous NaOH or LiOH in methanol/THF at 0–5°C → 25°C for 16–24 h cleaves the ester to (3S)-3-amino-3-cyclopropylpropanoic acid .

-

Amide Coupling : The free acid reacts with amines (e.g., cyclopropylamine) using EDCI/HOBT in CH₂Cl₂ to form amides, critical for protease inhibitor scaffolds .

Example Reaction:

Stereochemical Stability and Racemization Risks

-

Base-Induced Racemization : Prolonged exposure to strong bases (e.g., NaH) during coupling steps can epimerize the (3S)-center, necessitating optimized reaction times .

-

Mitigation Strategies : Use of Mitsunobu reactions under neutral conditions or low-temperature saponification preserves enantiomeric excess (>98% ee) .

Comparative Data: (3S) vs. (3R) Enantiomers

| Property | (3S)-Enantiomer | (3R)-Enantiomer |

|---|---|---|

| Biological Activity | IC₅₀ = |

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride has been investigated for its potential therapeutic effects, particularly as an inhibitor of the SARS-CoV-2 main protease (Mpro). This enzyme is crucial for the viral replication process, making it a target for antiviral drug development. Studies have demonstrated that this compound exhibits significant inhibitory activity against SARS-CoV-2 Mpro with an IC50 value indicating effective antiviral action .

The compound has shown promise in modulating various biological pathways. It acts as both an inhibitor and activator of specific biochemical pathways, influencing processes such as protein synthesis and enzyme activity through binding to active sites on target proteins. Its unique cyclopropyl group contributes to its distinct biological activity, enhancing its potential as a lead compound in drug discovery .

Antiviral Activity

Recent research highlights the effectiveness of this compound as an antiviral agent:

- In Vitro Studies : In vitro assays have shown that this compound significantly inhibits the release of infectious viral particles in SARS-CoV-2 infected cells, demonstrating a dose-dependent response with effective concentrations well below toxic levels .

- Pharmacokinetics : The pharmacokinetic properties of the compound have been evaluated using both inhalative and peroral routes. Results indicate favorable lung bioavailability after inhalative administration, with concentrations remaining above the IC50 for extended periods .

Industrial Applications

Beyond its medicinal applications, this compound is also utilized in the synthesis of specialty chemicals and agrochemicals. Its unique structure allows it to serve as a valuable intermediate in various chemical syntheses, enhancing the efficiency and specificity of reactions.

Mécanisme D'action

The mechanism of action of ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. The ester moiety can undergo hydrolysis, releasing the active amino acid derivative, which can interact with enzymes or receptors in biological systems.

Comparaison Avec Des Composés Similaires

Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride can be compared with similar compounds such as:

Ethyl (3S)-3-amino-3-phenylpropanoate hydrochloride: Similar structure but with a phenyl group instead of a cyclopropyl group.

Ethyl (3S)-3-amino-3-methylpropanoate hydrochloride: Similar structure but with a methyl group instead of a cyclopropyl group.

Ethyl (3S)-3-amino-3-cyclobutylpropanoate hydrochloride: Similar structure but with a cyclobutyl group instead of a cyclopropyl group.

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.

Activité Biologique

Ethyl (3S)-3-amino-3-cyclopropylpropanoate hydrochloride, a compound of interest in medicinal chemistry, exhibits a range of biological activities that have been explored in various studies. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a cyclopropyl group attached to a propanoic acid backbone, which is characteristic of several biologically active molecules.

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interactions with various biological targets:

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to ethyl (3S)-3-amino-3-cyclopropylpropanoate can inhibit enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival. For instance, its structural analogs have been shown to inhibit glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis .

- Antimicrobial Properties : The compound has demonstrated activity against certain strains of bacteria, suggesting potential as an antimicrobial agent. Studies on related compounds reveal their effectiveness against pathogens like Pseudomonas aeruginosa, highlighting the importance of structural features in determining biological efficacy .

- Neuropharmacological Effects : There is emerging evidence that compounds with similar structures may interact with neurotransmitter systems, particularly glutamate receptors. This interaction could provide therapeutic avenues for treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its analogs:

Pharmacological Applications

The pharmacological implications of this compound are broad:

- Antimicrobial Therapy : Given its inhibitory effects on bacterial enzymes, this compound could be developed into a novel antibiotic.

- Neurological Disorders : Its potential interaction with neurotransmitter systems positions it as a candidate for further research in treating conditions such as epilepsy or neurodegenerative diseases.

Propriétés

IUPAC Name |

ethyl (3S)-3-amino-3-cyclopropylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7(9)6-3-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETRDBGBHBURIS-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.